molecular formula C13H15BrFN3O3 B2493356 Ethyl 4-(2-bromo-5-fluoropyridine-4-carbonyl)piperazine-1-carboxylate CAS No. 1796978-71-6

Ethyl 4-(2-bromo-5-fluoropyridine-4-carbonyl)piperazine-1-carboxylate

Cat. No.: B2493356
CAS No.: 1796978-71-6
M. Wt: 360.183
InChI Key: KCPFXMWEPPLHJU-UHFFFAOYSA-N
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Description

Ethyl 4-(2-bromo-5-fluoropyridine-4-carbonyl)piperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, a pyridine ring substituted with bromine and fluorine, and an ethyl ester group

Preparation Methods

The synthesis of Ethyl 4-(2-bromo-5-fluoropyridine-4-carbonyl)piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the bromination and fluorination of pyridine derivatives, followed by the coupling of the resulting 2-bromo-5-fluoropyridine with piperazine. The final step involves the esterification of the piperazine derivative with ethyl chloroformate under basic conditions .

Chemical Reactions Analysis

Ethyl 4-(2-bromo-5-fluoropyridine-4-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of Ethyl 4-(2-bromo-5-fluoropyridine-4-carbonyl)piperazine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its piperazine and pyridine moieties. These interactions can modulate biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Ethyl 4-(2-bromo-5-fluoropyridine-4-carbonyl)piperazine-1-carboxylate can be compared with other piperazine derivatives and pyridine-based compounds:

This compound stands out due to its specific substitution pattern and the presence of both bromine and fluorine atoms, which confer unique reactivity and potential biological activities.

Properties

IUPAC Name

ethyl 4-(2-bromo-5-fluoropyridine-4-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrFN3O3/c1-2-21-13(20)18-5-3-17(4-6-18)12(19)9-7-11(14)16-8-10(9)15/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPFXMWEPPLHJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=NC=C2F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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